N-(4-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:
- A sulfanyl acetamide side chain at position 2 of the pyrimidinone ring.
- A 2-methylpropyl (isobutyl) substituent at position 3 of the core.
- A 4-ethoxyphenyl group attached to the acetamide nitrogen.
Its structural complexity and substituent diversity suggest tailored interactions with biological targets, particularly enzymes or receptors sensitive to steric and electronic modulation .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-26-15-7-5-14(6-8-15)21-17(24)12-28-20-22-16-9-10-27-18(16)19(25)23(20)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNLRKDRCLXMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidin core linked to an ethoxyphenyl group and a sulfanyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 465.59 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It potentially interacts with various receptors, modulating their activity and influencing physiological responses.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Case Studies
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly inhibited the production of TNFα in human macrophages, suggesting its potential use in treating inflammatory diseases.
- Anticancer Activity : A study explored the compound's effect on various cancer cell lines. Results indicated that it induced cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound showed promising results against Gram-positive bacteria in preliminary assays, indicating its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, ring saturation, and scaffold modifications, which critically influence physicochemical properties, target affinity, and metabolic stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
The 4-ethoxyphenyl group introduces electron-donating effects, contrasting with the 4-isopropyl (electron-neutral) and 4-chloro (electron-withdrawing) groups in analogs . This likely alters π-π stacking or hydrogen-bonding interactions with targets.
Core Modifications: The hexahydro thienopyrimidinone analog exhibits a saturated ring system, which may confer greater metabolic stability but reduce aromatic interactions critical for kinase inhibition.
Sulfanyl Acetamide Variations :
- Replacement of the 4-ethoxyphenyl with 4-chlorophenyl (as in ) shifts the electronic profile of the acetamide group, favoring interactions with polar or charged residues in target proteins.
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition: Thienopyrimidinones are known ATP-competitive kinase inhibitors. The 2-methylpropyl group may mimic alkyl moieties in ATP-binding pockets, as seen in similar scaffolds targeting EGFR or VEGFR .
- Antimicrobial Activity : Sulfanyl acetamide derivatives often disrupt bacterial cell wall synthesis or enzyme function. The 4-ethoxyphenyl group’s hydrophobicity may enhance membrane penetration .
- Metabolic Stability: The dihydro thienopyrimidinone core may resist oxidative degradation better than saturated analogs, though this requires validation via pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
